molecular formula C23H32FNO5 B583154 prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate CAS No. 862414-82-2

prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate

Cat. No.: B583154
CAS No.: 862414-82-2
M. Wt: 421.509
InChI Key: HCCFXTUGPNCBLL-XLIONFOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a tert-butyloxycarbonylamino group, a fluoro-substituted benzene ring, and a propenyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate typically involves multiple steps:

    Formation of the tert-butyloxycarbonylamino group: This step involves the protection of an amino group using tert-butyl chloroformate under basic conditions.

    Introduction of the fluoro-substituted benzene ring: This can be achieved through a nucleophilic aromatic substitution reaction using a suitable fluoro-substituted benzene derivative.

    Formation of the propenyl ester moiety: This step involves the esterification of the carboxylic acid group with propenyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl ester moiety, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and proteases.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate involves its interaction with specific molecular targets. The ester moiety can be hydrolyzed by esterases, releasing the active carboxylic acid derivative. The fluoro-substituted benzene ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound shares the tert-butyloxycarbonylamino group and is used in similar applications.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another compound with similar structural features and applications.

Uniqueness

prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate is unique due to its combination of a fluoro-substituted benzene ring and a propenyl ester moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FNO5/c1-7-12-29-21(27)17(13-16-8-10-18(24)11-9-16)14-19(26)20(15(2)3)25-22(28)30-23(4,5)6/h7-11,15,17,20H,1,12-14H2,2-6H3,(H,25,28)/t17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCFXTUGPNCBLL-XLIONFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)OCC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C[C@@H](CC1=CC=C(C=C1)F)C(=O)OCC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.